1-[(1-fluorocyclopentyl)methyl]-1H-imidazole
Overview
Description
1-[(1-fluorocyclopentyl)methyl]-1H-imidazole is a chemical compound characterized by a fluorine atom attached to a cyclopentyl ring, which is further connected to an imidazole ring via a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-fluorocyclopentyl)methyl]-1H-imidazole typically involves the following steps:
Fluorination: The starting material, cyclopentylmethanol, undergoes fluorination to introduce the fluorine atom, resulting in 1-fluorocyclopentylmethanol.
Imidazole Formation: The fluorinated cyclopentylmethanol is then reacted with imidazole under specific conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-fluorocyclopentyl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can be performed to modify the fluorine atom or other functional groups.
Substitution: Substitution reactions can introduce different substituents on the cyclopentyl ring or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Imidazole-4,5-dione derivatives.
Reduction: Fluorocyclopentylmethanol derivatives.
Substitution: Substituted imidazole and cyclopentyl derivatives.
Scientific Research Applications
1-[(1-fluorocyclopentyl)methyl]-1H-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(1-fluorocyclopentyl)methyl]-1H-imidazole exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom plays a crucial role in enhancing the compound's reactivity and binding affinity to biological targets. The imidazole ring can interact with enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
1-[(1-fluorocyclopentyl)methyl]-1H-imidazole is unique due to its fluorinated cyclopentyl group, which distinguishes it from other imidazole derivatives. Similar compounds include:
Imidazole: A simpler analog without the fluorinated cyclopentyl group.
Fluorocyclopentylmethanol: A related compound without the imidazole ring.
1-(Cyclopentylmethyl)imidazole: A non-fluorinated analog.
Properties
IUPAC Name |
1-[(1-fluorocyclopentyl)methyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c10-9(3-1-2-4-9)7-12-6-5-11-8-12/h5-6,8H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEXCFGKQLBPNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2C=CN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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